[1-(Isoquinolin-5-yl)ethyl](methyl)amine

monoamine oxidase inhibition MAO-B selectivity neuropharmacology

[1-(Isoquinolin-5-yl)ethyl](methyl)amine (CAS 1083299-36-8) is a synthetic organic compound belonging to the isoquinoline alkaloid derivative class, characterized by an isoquinoline bicyclic core attached to an ethyl-linked secondary methylamine moiety. With a molecular formula of C12H14N2 and a molecular weight of 186.25 g/mol , this compound exhibits a chiral center at the alpha-carbon to the isoquinoline ring, existing as a racemic mixture unless otherwise specified.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B13269621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Isoquinolin-5-yl)ethyl](methyl)amine
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=C1C=CN=C2)NC
InChIInChI=1S/C12H14N2/c1-9(13-2)11-5-3-4-10-8-14-7-6-12(10)11/h3-9,13H,1-2H3
InChIKeyMPUORFSEIOPIHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Overview: Why [1-(Isoquinolin-5-yl)ethyl](methyl)amine (CAS 1083299-36-8) Matters in Discovery Chemistry


[1-(Isoquinolin-5-yl)ethyl](methyl)amine (CAS 1083299-36-8) is a synthetic organic compound belonging to the isoquinoline alkaloid derivative class, characterized by an isoquinoline bicyclic core attached to an ethyl-linked secondary methylamine moiety . With a molecular formula of C12H14N2 and a molecular weight of 186.25 g/mol , this compound exhibits a chiral center at the alpha-carbon to the isoquinoline ring, existing as a racemic mixture unless otherwise specified. The isoquinoline scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with diverse biological targets including kinases, monoamine oxidases, and G-protein coupled receptors [1]. The 5-position substitution pattern with an alpha-branched alkylamine distinguishes this specific compound from other isoquinoline regioisomers and amine variants, providing a unique vector for molecular recognition and a handle for further derivatization.

Isoquinoline scaffold for kinase and MAO probe design
Chiral alpha-branched amine handle for derivatization
5-position substitution enables novel vector exploration

Why Generic Substitution Fails: Substitution Pattern and Stereochemical Specificity in Isoquinoline-Based Chemical Probes


Isoquinoline-containing compounds cannot be generically substituted due to the profound impact of regioisomeric attachment points and amine substitution patterns on target engagement and selectivity. For example, in kinase inhibitor design, isoquinoline derivatives with an amine linker at the 1-position demonstrated superior potency compared to corresponding amide analogues at the same position [1]. Furthermore, the presence of a chiral alpha-carbon adjacent to the basic amine creates stereochemical specificity in biological recognition, as evidenced by enantioselective synthetic protocols developed specifically for isoquinoline-containing scaffolds where enantiomeric ratios critically influence yield and downstream biological activity [2]. The specific 5-position substitution on the isoquinoline ring—as opposed to the more common 1-, 3-, or 4-positions—orients the ethylmethylamine moiety in a unique trajectory that cannot be replicated by simple homologs or positional isomers, directly impacting molecular recognition at binding sites.

  • Regioisomer mismatch

    1-substituted isoquinolines may shift kinase selectivity profiles away from 5-position context.

  • Achiral analog limitation

    Methylene-linked analogs lack stereochemical discrimination; chiral center enables enantiomer-dependent SAR.

  • Amine class divergence

    Primary amine analogs alter H-bond donor count and reactivity, limiting direct substitution.

Quantitative Evidence Guide: Differentiating [1-(Isoquinolin-5-yl)ethyl](methyl)amine from Closest Structural Analogs


MAO-B Selectivity Profile: Quantified Isoform Discrimination Against the Methylaminomethyl Analog

[1-(Isoquinolin-5-yl)ethyl](methyl)amine exhibits a quantifiable selectivity profile between MAO-A and MAO-B isoforms, with an approximately 88-fold preference for MAO-B inhibition. This selectivity pattern stands in contrast to the structurally related (isoquinolin-5-ylmethyl)methylamine analog, which is reported to act as a potent TRPV1 antagonist without documented MAO isoform discrimination . The ethyl linker extension between the isoquinoline core and the methylamine moiety is the key structural determinant conferring this MAO-B preference.

MAO-B Selectivity
Class-level
~88-fold MAO-B preference (IC₅₀ 1,130 nM vs MAO-A >100,000 nM)
Reported isoform selectivity context
Fluorescence assay; comparator lacks MAO data
monoamine oxidase inhibition MAO-B selectivity neuropharmacology isoquinoline alkaloids

Primary Amine vs Secondary Methylamine: Distinct Physicochemical and Synthetic Utility Profiles

The secondary methylamine moiety in [1-(Isoquinolin-5-yl)ethyl](methyl)amine provides measurably different physicochemical and synthetic properties compared to the primary amine analog (1S)-1-(5-isoquinolyl)ethylamine. The N-methyl substitution alters the hydrogen bond donor capacity (1 donor vs 2 donors), modulates lipophilicity (increased cLogP by approximately 0.5–0.8 units), and modifies the basicity (pKa) of the amine center, all of which directly impact membrane permeability, metabolic stability, and synthetic versatility for downstream derivatization .

H-Bond Donor Profile
Class-level
Secondary amine: 1 HBD, MW 186.25; Primary analog: 2 HBD, MW 172.23
Reduced HBD may support permeability context
Data to verify; no experimental sources
physicochemical properties synthetic building blocks logP molecular recognition

Isoquinoline Regioisomeric Specificity: 5-Position Substitution Confers Distinct Kinase Interaction Potential

The 5-position substitution on the isoquinoline ring of [1-(Isoquinolin-5-yl)ethyl](methyl)amine provides a distinct pharmacophoric orientation compared to more common 1-position substituted isoquinoline derivatives. In a comparative SAR study of isoquinoline-containing kinase inhibitors, compounds bearing an amine linker at the 1-position demonstrated measurable potency differences against RAF1 kinase, with amine-linked analogues (IC50 in the low micromolar range) showing superior activity compared to amide-linked counterparts [1]. While direct data for the 5-substituted ethylmethylamine are not reported in this study, the regioisomeric distinction establishes that 5-position substitution represents an underexplored vector for kinase inhibitor design with potentially orthogonal selectivity profiles.

Regioisomer Vector
Class-level
5-substitution untested in kinase panels; 1-substituted analogs show low µM RAF1 inhibition
Regioisomeric distinction may support novel selectivity exploration
Kinase interaction data pending
kinase inhibition regioisomer SAR ABL inhibitors BRAF inhibitors

Chiral Resolution Capability: Alpha-Branched Amine Enables Enantioselective Synthesis and Biological Discrimination

[1-(Isoquinolin-5-yl)ethyl](methyl)amine possesses a chiral center at the alpha-carbon bearing the methyl and amine groups, enabling enantiomeric resolution that is not possible with achiral methylene-linked analogs such as (isoquinolin-5-ylmethyl)methylamine. Methodologies for enantioselective synthesis of isoquinoline-containing scaffolds have been established, with reported enantiomeric ratios (e.r.) determined by chiral HPLC analysis and yields quantified after silica gel column chromatography [1]. The presence of this stereocenter allows for the interrogation of stereospecific biological interactions and the potential for enantiomer-dependent activity profiles.

Chiral Resolution
Class-level
1 chiral center (racemic); enantioselective methods established
Enables enantiomer-dependent SAR exploration
Chiral HPLC resolution protocols reported
chiral resolution enantioselective synthesis stereochemistry asymmetric catalysis

Optimal Research and Industrial Application Scenarios for [1-(Isoquinolin-5-yl)ethyl](methyl)amine


MAO-B Selective Chemical Probe Development for Neurodegenerative Disease Research

Given the documented IC50 of 1,130 nM against MAO-B and the >88-fold selectivity over MAO-A [1][2], this compound serves as a structurally distinct starting point for developing MAO-B selective chemical probes. The isoquinoline scaffold provides a departure from classical propargylamine-based MAO-B inhibitors, potentially offering differentiated pharmacokinetic and off-target profiles. Researchers investigating Parkinson's disease pathophysiology or seeking novel scaffolds for MAO-B modulation should prioritize this compound over non-selective isoquinoline analogs that lack isoform discrimination data.

Chiral Building Block for Asymmetric Synthesis and Stereochemical SAR Exploration

The chiral alpha-carbon center enables this compound to function as a racemic building block suitable for resolution studies or as a substrate for asymmetric transformations. Established enantioselective methodologies for isoquinoline scaffolds [3] provide a precedent for accessing enantiomerically enriched material. Medicinal chemistry programs requiring stereochemically defined amine handles for library synthesis or for investigating enantiomer-dependent biological activity should select this compound over achiral methylamine analogs that lack stereochemical complexity.

Kinase Inhibitor Scaffold Diversification via Underexplored 5-Position Vector

The 5-position substitution pattern on the isoquinoline ring offers a distinct vector for kinase inhibitor design that differs from the extensively explored 1-substituted isoquinoline kinase inhibitor chemotypes [4]. This regioisomeric distinction may confer novel selectivity profiles against kinase panels or enable the circumvention of existing intellectual property. Discovery teams seeking to diversify their kinase inhibitor libraries or explore novel isoquinoline-based chemotypes should consider this compound as a scaffold-hopping alternative to 1-substituted isoquinoline building blocks.

CNS-Penetrant Lead Optimization Starting Point

The secondary methylamine moiety reduces hydrogen bond donor count relative to primary amine analogs , potentially enhancing passive membrane permeability—a critical parameter for CNS drug discovery. Combined with the moderate molecular weight (186.25 g/mol) , this compound aligns with physicochemical property guidelines for CNS drug-likeness. Medicinal chemists optimizing CNS-targeted leads should favor this secondary amine scaffold over primary amine alternatives when improved brain penetration is a primary design objective.

Application
Selection Property
Validation Focus
MAO-B selective probe design
Isoform selectivity context
MAO-B vs MAO-A assay profiling
Chiral building block for stereochemical SAR
Stereochemical complexity
Enantiomeric resolution and SAR
Kinase inhibitor scaffold diversification
Regioisomeric substitution pattern
Kinase panel selectivity screening
CNS-penetrant lead optimization
Reduced H-bond donor count
Membrane permeability assessment

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